molecular formula C12H24N2O B567132 1-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one CAS No. 1268521-58-9

1-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one

Cat. No.: B567132
CAS No.: 1268521-58-9
M. Wt: 212.337
InChI Key: HMDRWSSAAHEJNK-UHFFFAOYSA-N
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Description

1-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine widely used as a building block in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one typically involves the reaction of 4-(2-aminoethyl)piperidine with 2,2-dimethylpropan-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution reactions may result in derivatives with different functional groups .

Scientific Research Applications

1-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its combination of the piperidine ring with the 2,2-dimethylpropan-1-one moiety makes it a valuable compound for various research and industrial purposes .

Properties

IUPAC Name

1-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-12(2,3)11(15)14-8-5-10(4-7-13)6-9-14/h10H,4-9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDRWSSAAHEJNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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